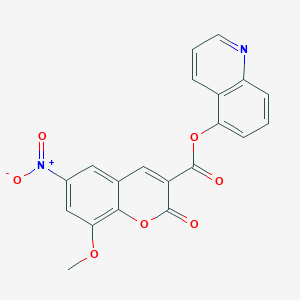
quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines and chromenes are important classes of heterocyclic compounds. Quinolines have a double-ring structure containing a benzene ring fused with a pyridine ring . Chromenes, also known as 2H-chromenes, have a bicyclic structure containing a benzene ring fused with a 4H-pyran ring . They have versatile biological profiles, simple structures, and mild adverse effects .
Synthesis Analysis
Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs . An efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives has been described, involving a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of quinolines and chromenes depends on the arrangement of carbon associated with the ring oxygen. 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Chemical Reactions Analysis
Various multicomponent reactions (MCRs) have been used for the construction of complex organic heterocyclic molecules . These MCRs are promising and powerful tools in organic, combinatorial, and medicinal chemistry because of their atom economy, high complexity and diversity of products, multiple bond formation efficiency, and environmental friendliness .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate,” also known as “5-quinolyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate,” focusing on six unique applications:
Antimicrobial Agents
Research has shown that compounds containing quinoline and chromene moieties exhibit significant antimicrobial properties. The combination of these structures in quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate enhances its ability to inhibit the growth of various bacterial and fungal strains. This makes it a promising candidate for developing new antibiotics and antifungal agents .
Anticancer Activity
The compound’s unique structure allows it to interact with DNA and cellular proteins, leading to potential anticancer properties. Studies have indicated that derivatives of quinoline and chromene can induce apoptosis in cancer cells and inhibit tumor growth. This compound could be explored further for its efficacy in treating different types of cancer .
Anti-inflammatory Agents
Quinoline and chromene derivatives are known for their anti-inflammatory effects. The presence of nitro and methoxy groups in the compound enhances its ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. This application is particularly relevant for developing treatments for chronic inflammatory diseases such as arthritis .
Antiviral Activity
The compound’s structure allows it to interfere with viral replication processes. Studies have shown that quinoline derivatives can inhibit the replication of various viruses, including HIV and hepatitis C virus. This makes it a promising candidate for developing new antiviral drugs.
These applications highlight the versatility and potential of quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in various fields of scientific research. Each application leverages different aspects of the compound’s unique chemical structure, making it a valuable subject for further study and development.
Springer RSC Advances Springer : Springer : RSC Advances : Springer : Springer : RSC Advances
Mecanismo De Acción
The mechanism of action of quinolines and chromenes can vary widely depending on their specific structures and functional groups. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Safety and Hazards
Direcciones Futuras
The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research in both academia and the pharmaceutical industry . The need to reduce the amount of toxic wastes and byproducts arising from chemical processes has resulted in an increasing emphasis on the use of less-toxic and environmentally compatible materials in the design of new synthetic methods .
Propiedades
IUPAC Name |
quinolin-5-yl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O7/c1-27-17-10-12(22(25)26)8-11-9-14(20(24)29-18(11)17)19(23)28-16-6-2-5-15-13(16)4-3-7-21-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJCMARXMVBBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B2723749.png)
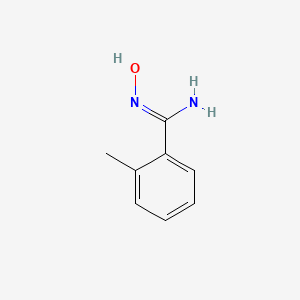
![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide](/img/structure/B2723752.png)
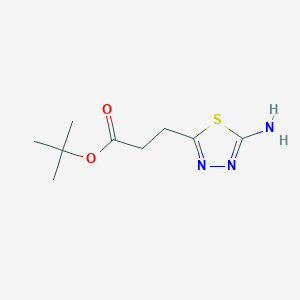
![3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B2723756.png)
![5-(Cyclopentylmethyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723762.png)
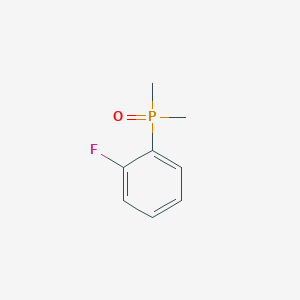

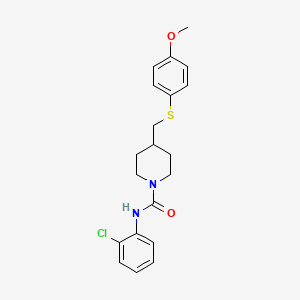
![7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2723768.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)
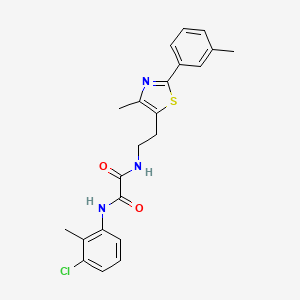
![4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2723772.png)